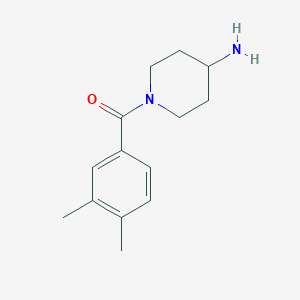

1-(3,4-Dimethylbenzoyl)piperidin-4-amine

描述

Historical Context and Development

The exploration of piperidine derivatives began in the mid-20th century, driven by their prevalence in natural alkaloids and pharmacological agents. Piperidine itself, a six-membered heterocycle with one nitrogen atom, became a cornerstone in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The development of 1-(3,4-dimethylbenzoyl)piperidin-4-amine emerged from efforts to modify piperidine’s core structure to enhance binding affinity and selectivity. Early synthetic routes involved acylation reactions between piperidin-4-amine and 3,4-dimethylbenzoyl chloride, optimized for yield and purity under anhydrous conditions.

The compound’s design was influenced by the success of related derivatives, such as tolperisone (a muscle relaxant) and donepezil (an Alzheimer’s drug), which highlighted the therapeutic potential of substituted piperidines. Advances in catalytic hydrogenation and reductive amination in the 2010s further streamlined its synthesis, enabling large-scale production for research applications.

Nomenclature and Structural Classification

The IUPAC name, This compound , systematically describes its structure:

- Piperidin-4-amine : A piperidine ring with an amine group at the 4-position.

- 3,4-Dimethylbenzoyl : A benzoyl group substituted with methyl groups at the 3- and 4-positions, attached to the piperidine nitrogen.

The compound belongs to two broad classes:

- Amines : Due to the primary amine group at C4.

- Aromatic ketones : Owing to the benzoyl substituent.

Its hybrid structure allows participation in diverse chemical reactions, including nucleophilic substitutions and carbonyl additions.

Position in Piperidine Derivative Chemistry

Piperidine derivatives are classified based on substitution patterns and functional groups. This compound falls into the N-acylated piperidine amines subclass, characterized by:

- Acyl groups at the nitrogen atom.

- Additional substituents enhancing steric and electronic effects.

This subclass is notable for its role in central nervous system (CNS) therapeutics, with structural analogs showing affinity for opioid and serotonin receptors. Compared to simpler piperidines, the 3,4-dimethylbenzoyl group introduces steric bulk and electron-donating effects, which modulate solubility and target interaction.

Significance in Organic and Medicinal Chemistry Research

The compound’s significance stems from two key areas:

- Synthetic Versatility :

- Pharmacological Potential :

Recent studies highlight its role as a precursor in synthesizing spiropiperidines and polycyclic alkaloids, which exhibit antitumor and antimicrobial activities.

属性

分子式 |

C14H20N2O |

|---|---|

分子量 |

232.32 g/mol |

IUPAC 名称 |

(4-aminopiperidin-1-yl)-(3,4-dimethylphenyl)methanone |

InChI |

InChI=1S/C14H20N2O/c1-10-3-4-12(9-11(10)2)14(17)16-7-5-13(15)6-8-16/h3-4,9,13H,5-8,15H2,1-2H3 |

InChI 键 |

ZUFQGHHSOHHJEH-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound 9 (1-[3-(3,5-difluorophenyl)quinolin-4-yl]piperidin-4-amine)

- Key Features: Fluorine atoms at the 3,5-positions of a quinoline-linked phenyl group.

- Activity : Demonstrated potent antiviral activity in HIV-1 research (Example 4 in ).

- Structural Impact : Fluorine enhances electronegativity and metabolic stability compared to methyl groups .

RB-005 (1-(4-octylphenethyl)piperidin-4-amine)

- Key Features : An octylphenethyl group instead of a benzoyl moiety.

- Activity : Selective SphK1 inhibitor (IC₅₀ = 3.6 µM), attributed to the hydrophobic octylphenyl group enhancing membrane permeability .

- Structural Impact : The long alkyl chain increases lipophilicity, contrasting with the planar benzoyl group in the target compound .

N-(1-benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide (Compound 30)

Modifications in the Piperidin-4-amine Core

1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine

- Key Features : Acetyl and 4-methoxybenzyl groups.

- Physicochemical Properties : Molecular weight = 262.35, XLogP3 = 1.3, moderate solubility ().

- Structural Impact : Acetylation reduces basicity of the piperidine nitrogen, altering pharmacokinetics .

1-[(3,4-Dimethyl-5-nitrobenzene)sulfonyl]piperidin-4-amine

Key Research Findings

- Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) on the benzoyl ring may enhance π-π stacking interactions in hydrophobic pockets, while halogens (e.g., Cl, F) improve binding through electrostatic interactions .

- Biological Selectivity : RB-005’s selectivity for SphK1 over SphK2 highlights the importance of alkyl chain length in isoform discrimination .

准备方法

Starting from Piperidin-4-One Derivatives

Piperidin-4-one derivatives serve as key intermediates. According to research on piperidin-4-one synthesis, these can be prepared via Mannich condensation involving acetone derivatives, aromatic aldehydes, and ammonia or primary amines, yielding piperidin-4-ones with aryl substitutions at the nitrogen or ring carbons. This method allows for the introduction of substituents at the 3,4-positions of the benzoyl group when aromatic aldehydes bearing methyl groups are used.

Conversion to Piperidin-4-Amine

The 4-keto group in piperidin-4-one can be converted to an amino group through reductive amination or catalytic hydrogenation steps. For example, catalytic hydrogenation of 4-acetamido- or 4-formyl derivatives under mild conditions with palladium on carbon (Pd/C) catalysts in methanol or ethanol solvents is effective. This step is critical to obtain the 4-amine functionality with high selectivity and yield.

Introduction of the 3,4-Dimethylbenzoyl Group

Acylation of Piperidin-4-Amine

The 3,4-dimethylbenzoyl group is typically introduced via acylation of the piperidin-4-amine nitrogen. This can be accomplished by reacting the free amine with 3,4-dimethylbenzoyl chloride or anhydride under controlled conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the generated acid.

Biocatalytic Amide Bond Formation

Recent advances include biocatalytic methods for amide bond formation, which offer safer and more sustainable alternatives. Enzymatic catalysis using amidases or engineered enzymes has been demonstrated to efficiently couple amines with aromatic acids or activated derivatives under mild conditions, yielding amides with high conversion rates and isolated yields. Although specific data on this compound is limited, these methods are promising for future applications.

Detailed Synthetic Procedure Example

Based on analogous compounds and documented methods, a representative synthetic route can be outlined:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 1-(3,4-dimethylbenzoyl)piperidin-4-one | Mannich condensation of acetone, 3,4-dimethylbenzaldehyde, and ammonia or primary amine | Piperidin-4-one intermediate with 3,4-dimethylbenzoyl substituent |

| 2 | Conversion of 4-keto to 4-amino group | Reductive amination using ammonium salts and catalytic hydrogenation with Pd/C in methanol or ethanol | Piperidin-4-amine derivative |

| 3 | Acylation of piperidin-4-amine nitrogen | Reaction with 3,4-dimethylbenzoyl chloride in presence of base | Formation of this compound |

Research Data and Yields

- Yields for the Mannich condensation step typically range from 70% to 90%, depending on reaction conditions and purification methods.

- Catalytic hydrogenation steps for amine formation often achieve yields above 85%, with reaction times varying from 3 to 24 hours depending on catalyst loading and pressure.

- Acylation reactions with benzoyl chlorides generally proceed with yields of 80-95%, with purity confirmed by NMR and mass spectrometry.

Notes on Process Optimization

- Reaction temperature and solvent choice critically influence the selectivity and yield in both the Mannich condensation and acylation steps.

- Use of protecting groups on the amine or piperidine nitrogen can improve yields and reduce side reactions, as demonstrated in patent literature.

- Biocatalytic methods, while still emerging, offer potential for greener synthesis with reduced hazardous waste and milder reaction conditions.

常见问题

Q. What are the key synthesis strategies for 1-(3,4-Dimethylbenzoyl)piperidin-4-amine?

The synthesis typically involves acylation of piperidin-4-amine with 3,4-dimethylbenzoyl chloride under controlled conditions. Critical steps include:

- Nucleophilic substitution : Use of a base (e.g., triethylamine) to deprotonate the amine and facilitate coupling .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Reflux conditions : Heating at 60–80°C for 6–12 hours ensures complete conversion . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Q. Which analytical techniques are essential for characterizing this compound?

A multi-technique approach ensures structural validation and purity:

| Technique | Purpose | Key Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions and piperidine ring conformation | Chemical shifts for aromatic protons (~6.8–7.2 ppm) and piperidine CH₂ groups (~2.5–3.5 ppm) |

| Mass Spectrometry (MS) | Verify molecular weight | Base peak at m/z corresponding to [M+H]⁺ |

| HPLC | Assess purity (>95%) | Retention time matching reference standards |

Q. How does the compound’s solubility profile influence experimental design?

Solubility in aqueous buffers is limited due to hydrophobic aromatic and piperidine groups. For biological assays:

- Use DMSO for stock solutions (10–50 mM) with dilution in PBS or culture media (<1% DMSO final) .

- Precipitation issues in polar solvents necessitate stability testing via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize byproducts during synthesis?

Byproduct formation (e.g., diacylated products) is mitigated by:

- Stoichiometric control : Limit benzoyl chloride to 1.1 equivalents to avoid over-acylation .

- Temperature modulation : Lower temperatures (40–50°C) reduce side reactions but prolong reaction time; gradient heating balances yield and purity .

- In-line monitoring : Use TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) to track reaction progress .

Q. What strategies resolve contradictions in reported biological activities of similar piperidine derivatives?

Discrepancies in receptor binding data (e.g., serotonin vs. dopamine receptors) arise from:

- Assay variability : Standardize cell lines (HEK293 vs. CHO) and ligand concentrations (IC₅₀ vs. Ki) .

- Structural analogs : Compare substituent effects (e.g., 3,4-dimethyl vs. 4-fluoro groups) using molecular docking (PDB: 5-HT₂A receptor) to identify critical interactions .

Q. How to design SAR studies for this compound’s derivatives targeting specific receptors?

Structure-Activity Relationship (SAR) frameworks should include:

- Core modifications : Replace the benzoyl group with heteroaromatic rings (e.g., pyridine) to assess π-π stacking effects .

- Amine substitution : Introduce methyl or ethyl groups to the piperidine nitrogen to evaluate steric hindrance .

- Biological validation : Use radioligand binding assays (³H-labeled antagonists) and cAMP assays for functional activity .

Q. What computational methods predict the compound’s metabolic stability?

- In silico tools : Use SwissADME to predict CYP450 metabolism sites (e.g., oxidation at the piperidine ring) .

- MD simulations : Analyze binding to hepatic enzymes (e.g., CYP3A4) to identify labile regions . Experimental validation via microsomal stability assays (human liver microsomes, NADPH cofactor) is critical .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

Discrepancies arise from solvent polarity and pH:

- LogP analysis : Experimental LogP (2.8 ± 0.2) vs. predicted (2.5) indicates aggregation in aqueous buffers .

- pH-dependent solubility : Protonation of the amine group at pH < 5 increases water solubility (1–5 mg/mL) . Validate via UV-Vis spectroscopy (λmax = 260 nm) with standard curves .

Methodological Recommendations

- Synthetic protocols : Prioritize flow chemistry for scalable production (≥90% yield) .

- Biological assays : Include negative controls (e.g., piperidine-free analogs) to isolate target-specific effects .

- Data reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for structural and assay data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。